molecular formula C16H18N2O2 B1437519 N-(4-Aminophenyl)-4-propoxybenzamide CAS No. 1020056-61-4

N-(4-Aminophenyl)-4-propoxybenzamide

Cat. No.: B1437519
CAS No.: 1020056-61-4
M. Wt: 270.33 g/mol
InChI Key: QDUNGUBFBCVLKY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

N-(4-Aminophenyl)-4-propoxybenzamide, as part of the broader category of amino-substituted benzamide derivatives, demonstrates potential as a powerful antioxidant. These compounds can scavenge free radicals effectively, contributing to their antioxidant capacity. The electrochemical oxidation mechanisms of these derivatives are crucial for understanding their radical scavenging activity. Studies involving cyclic and square-wave voltammetry have explored the oxidation of amino-substituted benzamides, revealing that the primary amino group undergoes a complex, pH-dependent oxidation process. This involves the transfer of two electrons and two protons, either in a single step or in two separate steps based on the medium's pH. The initial oxidation products, quinonediimine derivatives, further transform into electroactive forms, indicating their dynamic antioxidant mechanism (Jovanović et al., 2020).

Molecular Interactions and Structure

Research on this compound and its related compounds extends to understanding their molecular interactions and structure. One study focused on the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, through acylation reactions and characterized it using NMR and X-ray diffraction. This research provides insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. Such studies are fundamental in comprehending the structural and electronic properties of these compounds, which are essential for their potential applications in materials science and pharmaceuticals (Karabulut et al., 2014).

Polyimide Synthesis

This compound derivatives are instrumental in the synthesis of novel aromatic polyimides, showcasing their significance in materials science. By reacting synthesized diamines with various dianhydrides, researchers have developed polyimides with remarkable solubility in organic solvents and high thermal stability. These materials exhibit degradation temperatures ranging from 240°C to 550°C, with glass transition temperatures (Tg) between 168 to 254°C. This research highlights the role of amino-substituted benzamides in creating advanced materials with potential applications in electronics, aerospace, and other high-performance fields (Butt et al., 2005).

Properties

IUPAC Name

N-(4-aminophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUNGUBFBCVLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.